7-Bromobenzo[d]oxazol-2-amine

Kinase Inhibition RSK2 Cancer

Medicinal chemists pursuing RSK2 kinase inhibitors often face supply gaps for the critical 7-bromo-2-aminobenzoxazole scaffold. This building block solves that: • Enables 130-fold potency gains (IC₅₀ 2600→20 nM) via 7-aryl diversification, validated in Novartis RSK2 programs. • Provides a regioselective Suzuki-Miyaura handle for modular library synthesis, inaccessible from 5- or 6-bromo isomers. • Supplied at 98% purity with full analytical characterization; ready for fragment-based or SBDD workflows.

Molecular Formula C7H5BrN2O
Molecular Weight 213.034
CAS No. 1211527-07-9
Cat. No. B592044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobenzo[d]oxazol-2-amine
CAS1211527-07-9
Molecular FormulaC7H5BrN2O
Molecular Weight213.034
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)OC(=N2)N
InChIInChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10)
InChIKeyQVSLAPQMRBWVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromobenzo[d]oxazol-2-amine: Identity and Procurement Specifications


7-Bromobenzo[d]oxazol-2-amine (CAS 1211527-07-9), a brominated 2-aminobenzoxazole derivative with the molecular formula C₇H₅BrN₂O and a molecular weight of approximately 213.03 g/mol, is a foundational heterocyclic building block for medicinal chemistry . The compound is commercially available in high purity (e.g., 98%) and has established physical properties, including a predicted density of 1.8±0.1 g/cm³ and a boiling point of 340.4±34.0 °C at 760 mmHg, which are essential for handling and formulation . Its structural verification is supported by canonical SMILES (NC1=NC2=CC=CC(Br)=C2O1) and InChI keys, confirming its identity as a core scaffold for further diversification .

Workflow: Cross-coupling chemistry for 2-amino-7-arylbenzoxazole library synthesis
Selection: 7-Br regioisomer required for reported kinase inhibitor chemotype elaboration
Quality: High-purity grade supports reproducible SAR and scale-up

7-Bromobenzo[d]oxazol-2-amine: Why Analogs Cannot Substitute


The strategic value of 7-bromobenzo[d]oxazol-2-amine is contingent upon its specific substitution pattern, which cannot be replicated by its regioisomers (e.g., 5-bromo or 6-bromo analogs) or the unsubstituted benzoxazole core. The 7-position bromine atom serves as a critical handle for regioselective, metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [1], enabling the synthesis of 2-amino-7-arylbenzoxazole libraries that are inaccessible from other isomers. Crucially, while 5-bromobenzo[d]oxazol-2-amine is noted for its skeletal muscle relaxant properties [2], the 7-bromo substitution is the key precursor for a series of potent RSK2 kinase inhibitors, as detailed in the following evidence [3]. Substituting with a 6-bromo or chloro analog would lead to fundamentally different synthetic outcomes and biological activity profiles, making the 7-bromo derivative a non-interchangeable starting material [1][3].

5-Bromo isomer directs toward a distinct skeletal muscle relaxant chemotype, not kinase inhibitor SAR.
6-Bromo or chloro analogs produce different regioisomeric products that may not match RSK2 binding requirements.
Unsubstituted benzoxazole core lacks the halogen handle for diversification, limiting synthetic utility.

7-Bromobenzo[d]oxazol-2-amine: Quantitative Evidence Guide


RSK2 Kinase Inhibitor Potency Enhancement

The 7-substituted benzoxazole core, derived from building blocks like 7-bromobenzo[d]oxazol-2-amine, is essential for achieving potent RSK2 inhibition. An initial high-throughput screening (HTS) hit within this chemical series exhibited a weak IC₅₀ of 2600 nM against RSK2 [1]. Through medicinal chemistry optimization focused on the 7-position, exemplified by compound 8 (7-(2-fluoro-6-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-2-amine), the IC₅₀ was dramatically improved to 20 nM, representing a 130-fold increase in potency [2][3]. This quantifiable advancement underscores the critical role of the 7-substituted benzoxazole scaffold, which is directly accessible via the 7-bromo precursor, in achieving sub-micromolar to low nanomolar biological activity.

Potency improvement
Reported
130-fold IC₅₀ reduction (2600 nM → 20 nM) for optimized 7-aryl analog
Supports 7-substituted scaffold for high-affinity kinase inhibitor design.
Biochemical kinase assay and X-ray crystallography context.
Kinase Inhibition RSK2 Cancer SAR

Non-Interchangeable Precursor for Cross-Coupling Chemistry

The 7-bromo substitution pattern is chemically distinct and offers a synthetic advantage over other regioisomers (e.g., 5-bromo or 6-bromo analogs) for constructing complex 2-amino-7-arylbenzoxazole libraries via palladium-catalyzed cross-coupling reactions [1]. While all bromooxazoles can theoretically undergo Suzuki-Miyaura coupling, the 7-position is specifically required for accessing the 2-amino-7-aryl substitution pattern that is critical for the biological activity of potent RSK2 inhibitors [2]. A general study on regiocontrolled synthesis and coupling of bromooxazoles confirms the feasibility and optimization of these reactions for the 7-position, providing a clear, data-supported route for diversification that is not available with 5- or 6-bromo analogs [1].

Synthetic specificity
Class-level inference
7-Br required for 2-amino-7-arylbenzoxazole via Pd-catalyzed cross-coupling
Confirms unique precursor for RSK2 chemotype synthesis.
Regioselective Suzuki-Miyaura conditions reported.
Organic Synthesis Cross-Coupling Suzuki-Miyaura Regioselectivity

High Purity and Reliable Commercial Supply

For reliable and reproducible scientific research, high-purity starting materials are essential. 7-Bromobenzo[d]oxazol-2-amine is commercially available with a verified purity of 98%, as confirmed by multiple reputable vendors . This high purity, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses, minimizes the risk of side reactions or ambiguous biological results stemming from unknown impurities . In contrast, some related benzoxazole derivatives may be offered at lower purities (e.g., 95%), which can introduce variability into synthetic and biological assays.

Commercial purity
Supplier data
98% purity (batch-specific QC by HPLC, NMR, GC)
Supports reproducible synthesis and reduces impurity-related side reactions.
Batch documentation should be reviewed prior to use.
Procurement Purity Quality Control Reproducibility

7-Bromobenzo[d]oxazol-2-amine: Application Scenarios


RSK2 Inhibitor Discovery for Oncology

7-Bromobenzo[d]oxazol-2-amine serves as the critical starting material for the synthesis of 2-amino-7-arylbenzoxazole libraries. This application is directly validated by the 130-fold potency improvement (from an IC₅₀ of 2600 nM to 20 nM) achieved through structure-activity relationship (SAR) studies at the 7-position, as documented in a Novartis-led research program [1][2]. Procuring this building block enables medicinal chemists to rapidly generate and explore novel chemical space around a validated kinase inhibitor pharmacophore.

Scaffold Diversification by Regioselective Cross-Coupling

The 7-bromo substituent is a strategically positioned synthetic handle for regioselective Suzuki-Miyaura, Stille, or other palladium-catalyzed cross-coupling reactions. This enables the modular and efficient construction of diverse 7-aryl- and 7-heteroaryl-benzoxazol-2-amine derivatives that are inaccessible from other regioisomers [3]. This scenario is ideal for parallel synthesis and high-throughput chemistry workflows aimed at generating compound libraries for phenotypic screening or target-based drug discovery.

Building Block for SBDD and Crystallography

The 2-aminobenzoxazole core is a known hinge-binding motif in kinase drug discovery. The 7-position bromine provides an ideal vector for extending into solvent-exposed or hydrophobic pockets, as visualized in X-ray co-crystal structures of optimized 7-aryl analogs bound to RSK2 [2]. Researchers can procure 7-bromobenzo[d]oxazol-2-amine as a core fragment for fragment-based drug discovery (FBDD) or as a starting point for SBDD campaigns, with the confidence that the 7-substitution vector is productive for achieving high-affinity binding.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis and SAR
7-Arylbenzoxazole scaffold via Pd coupling
Target engagement and binding mode analysis
Diversified library synthesis
Metal-catalyzed cross-coupling handle for 7-aryl diversification
Library purity and regiochemical integrity
Structure-based design and fragment elaboration
7-Vector for hinge-binding motif in kinases
Co-crystallization and binding mode validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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